molecular formula C10H11ClO4S B3046485 Methyl 2-(chlorosulfonyl)-5-ethylbenzoate CAS No. 1247825-38-2

Methyl 2-(chlorosulfonyl)-5-ethylbenzoate

Cat. No.: B3046485
CAS No.: 1247825-38-2
M. Wt: 262.71
InChI Key: LDYPWRZHRJZYHE-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-5-ethylbenzoate is a benzoate ester derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and an ethyl (-C₂H₅) substituent at the 5-position of the aromatic ring. Chlorosulfonyl groups are highly reactive, enabling participation in nucleophilic substitutions, while ethyl substituents may influence steric and electronic characteristics of the molecule. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or agrochemicals .

Properties

IUPAC Name

methyl 2-chlorosulfonyl-5-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-3-7-4-5-9(16(11,13)14)8(6-7)10(12)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYPWRZHRJZYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272921
Record name Methyl 2-(chlorosulfonyl)-5-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247825-38-2
Record name Methyl 2-(chlorosulfonyl)-5-ethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247825-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(chlorosulfonyl)-5-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chlorosulfonyl)-5-ethylbenzoate typically involves the chlorosulfonylation of methyl 5-ethylbenzoate. The reaction is carried out by treating methyl 5-ethylbenzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonylation Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorosulfonyl)-5-ethylbenzoate undergoes various chemical reactions, including:

  • Nucleophilic Substitution:

      Reagents: Nucleophiles such as amines, alcohols, or thiols

      Conditions: Typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride formed during the reaction.

      Products: Substituted benzoates, where the chlorosulfonyl group is replaced by the nucleophile.

  • Reduction:

      Reagents: Reducing agents such as tin(II) chloride or sodium borohydride

      Conditions: Conducted under mild conditions to prevent over-reduction.

      Products: Sulfonyl derivatives, where the chlorosulfonyl group is reduced to a sulfonyl group.

  • Hydrolysis:

      Reagents: Water or aqueous base

      Conditions: Typically carried out under acidic or basic conditions to facilitate the hydrolysis of the ester group.

      Products: Benzoic acid derivatives, where the ester group is hydrolyzed to a carboxylic acid.

Scientific Research Applications

It appears that information regarding the applications of "Methyl 2-(chlorosulfonyl)-5-ethylbenzoate" is limited within the provided search results. However, some inferences can be made based on the chemical properties and related compounds.

Chemical Context and Potential Applications
*this compound is a versatile small molecule . Based on the search results, it is reasonable to infer potential applications in scientific research, industry, and possibly biology.

Scientific Research Applications

  • Organic Synthesis :
    • As a chlorosulfonyl compound, it can be used as a building block for synthesizing more complex organic molecules.
  • Industrial Applications :
    • The compound may be useful in producing dyes, pigments, and other chemical products, similar to Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.
  • Biochemical Studies :
    • It could be employed in biochemical studies to understand enzyme mechanisms, akin to Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.
  • Pharmaceutical Intermediates: :
    • It may serve as an intermediate in synthesizing active pharmaceutical ingredients, such as in the preparation of (S)-clopidogrel .

Comparison with Similar Compounds

A comparison with similar compounds can provide insights into the potential applications of this compound:

CompoundDifferencePotential Application Implications
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoateContains a nitro group in addition to the chlorosulfonyl group.The nitro group allows for a wide range of chemical reactions and applications. this compound may lack some of these specific applications but could have others.
Ethyl 5-(chlorosulfonyl)-2-methylbenzoateLacks the ethyl group.Could affect the compound's reactivity or solubility in different solvents.
Ethyl 5-(chlorosulfonyl)-3-methyl-1-benzofuran-2-carboxylateContains a benzofuran ring instead of a benzene ring.Different ring systems can lead to different chemical properties and applications.

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-5-ethylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Molecular and Structural Analysis

The table below compares key parameters of Methyl 2-(chlorosulfonyl)-5-ethylbenzoate (inferred structure) with analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key Applications/Properties
Methyl 5-chloro-2-(chlorosulfonyl)benzoate C₈H₆Cl₂O₄S 277.10 Cl (5), ClSO₂ (2) N/A Reactive intermediate; sulfonation reactions
Methyl 2-chloro-5-sulfamoylbenzoate C₈H₈ClNO₄S 249.68 Cl (2), SO₂NH₂ (5) 61508-36-9 Pharmaceutical research (sulfonamide derivatives)
Methyl 2-methoxy-5-(methylsulfonyl)benzoate C₁₀H₁₂O₅S 244.26 OCH₃ (2), SO₂CH₃ (5) N/A Material science; agrochemical precursors
Ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate C₁₀H₉ClFO₅S 305.69 ClSO₂ (2), F (4), OCH₃ (5) 1375472-83-5 Fluorinated intermediates; herbicide synthesis
Methyl 3-amino-5-chloro-2-ethylbenzoate C₁₀H₁₂ClNO₂ 213.66 NH₂ (3), Cl (5), C₂H₅ (2) 1403258-47-8 Pharmaceutical building block (amino-ester functionality)

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorosulfonyl and chloro substituents (e.g., in ) deactivate the aromatic ring, directing electrophilic substitution to specific positions. In contrast, methoxy or ethyl groups () donate electrons, altering reaction pathways .
  • Steric Hindrance : Ethyl and methylsulfonyl groups at the 5-position (as in inferred target compound and ) may hinder access to the reactive chlorosulfonyl site, reducing reaction rates compared to less bulky analogs .

Research Findings and Industrial Relevance

  • Herbicide Development : Sulfonylurea derivatives (e.g., metsulfuron-methyl in ) rely on sulfonamide and ester functionalities for herbicidal activity. The chlorosulfonyl group in the target compound could serve as a precursor for similar agrochemicals .
  • Material Science : Methyl 2-methoxy-5-(methylsulfonyl)benzoate () demonstrates utility in polymer or catalyst synthesis, where sulfonyl groups enhance thermal stability .

Biological Activity

Methyl 2-(chlorosulfonyl)-5-ethylbenzoate is a sulfonyl-containing aromatic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorosulfonyl group attached to a benzoic acid derivative. The molecular formula is C₁₃H₁₃ClO₃S, and its structure can be represented as follows:

Molecular Structure C6H4(ClSO2)C2H5COOCH3\text{Molecular Structure }\quad \text{C}_6\text{H}_4(\text{ClSO}_2)\text{C}_2\text{H}_5\text{COOCH}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and pathways, which can lead to therapeutic effects in various conditions.

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The chlorosulfonyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Research has suggested that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways, which is crucial for cancer treatment strategies.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly beneficial in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of chlorosulfonyl compounds demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound induced cytotoxicity in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the disruption of mitochondrial function and subsequent apoptosis induction .
  • Anti-inflammatory Properties : In a rat model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityTest Organism/Cell LineResult (IC50/MIC)
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
AntimicrobialEscherichia coliMIC: 64 µg/mL
CytotoxicityMCF-7 (breast cancer)IC50: 15 µM
Anti-inflammatoryRat modelSignificant reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(chlorosulfonyl)-5-ethylbenzoate
Reactant of Route 2
Methyl 2-(chlorosulfonyl)-5-ethylbenzoate

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